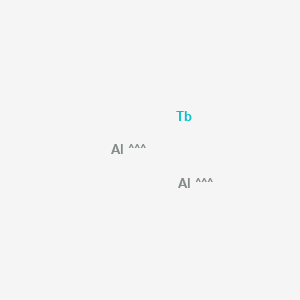
CID 6336900
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 6336900 is a compound formed by the combination of aluminum and terbium in a 2:1 ratio. This compound is part of the broader category of aluminum-rare earth metal alloys, which are known for their unique properties and applications in various fields. Terbium, a rare earth element, is known for its magnetic and luminescent properties, which can be enhanced when combined with aluminum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum-terbium compounds typically involves the simultaneous thermal evaporation of aluminum and terbium. This method results in the formation of thin films with varying terbium content. The process involves heating aluminum and terbium in a vacuum chamber until they evaporate and then condense on a substrate, forming a thin film .
Industrial Production Methods
In industrial settings, aluminum-terbium compounds can be produced through high-temperature alloying processes. This involves melting aluminum and terbium together in a controlled environment to ensure the proper ratio and homogeneity of the final product. The molten mixture is then cooled and solidified to form the desired alloy .
Chemical Reactions Analysis
Types of Reactions
Aluminum-terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both aluminum and terbium.
Common Reagents and Conditions
Oxidation: Aluminum-terbium compounds can oxidize when exposed to oxygen, forming aluminum oxide and terbium oxide. This reaction is typically carried out at elevated temperatures.
Reduction: Reduction reactions can be performed using hydrogen or other reducing agents to convert oxides back to their metallic forms.
Substitution: Substitution reactions involve replacing one element in the compound with another, often using halogens or other reactive elements.
Major Products Formed
The major products formed from these reactions include aluminum oxide, terbium oxide, and various intermediate compounds depending on the specific reaction conditions .
Scientific Research Applications
Aluminum-terbium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Employed in bioimaging and biosensing applications because of their luminescent properties.
Medicine: Investigated for potential use in medical imaging and as contrast agents in MRI scans.
Industry: Utilized in the production of high-performance materials, such as magnets and phosphors for lighting and display technologies
Mechanism of Action
The mechanism by which aluminum-terbium compounds exert their effects is primarily related to the electronic configuration of terbium. Terbium’s partially filled 4f orbitals allow it to absorb and emit light efficiently, making it useful in luminescent applications. Additionally, the combination with aluminum enhances the compound’s stability and conductivity, making it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Aluminum-Cerium Compounds: Known for their high-temperature stability and mechanical strength.
Aluminum-Yttrium Compounds: Used in similar applications but with different magnetic and electronic properties.
Aluminum-Gadolinium Compounds: Noted for their use in magnetic refrigeration and other advanced technologies.
Uniqueness
Aluminum-terbium compounds are unique due to their combination of luminescent and magnetic properties, which are not as pronounced in other aluminum-rare earth metal alloys. This makes them particularly valuable in applications requiring both properties, such as advanced imaging technologies and high-performance materials .
Properties
CAS No. |
12043-28-6 |
|---|---|
Molecular Formula |
AlTb |
Molecular Weight |
185.90689 g/mol |
IUPAC Name |
aluminum;terbium |
InChI |
InChI=1S/Al.Tb |
InChI Key |
SSUFOAJSWIDITI-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Tb] |
Canonical SMILES |
[Al].[Tb] |
Key on ui other cas no. |
12043-28-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















